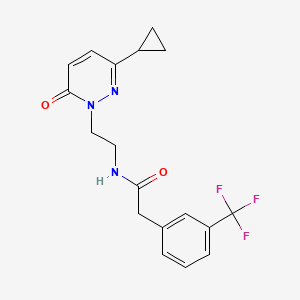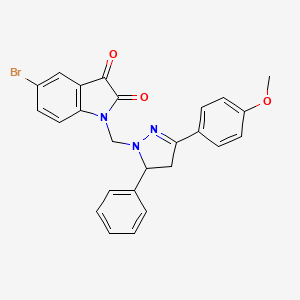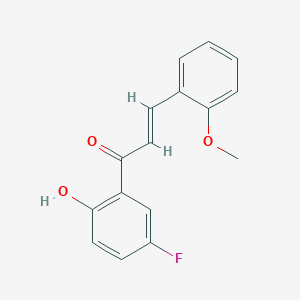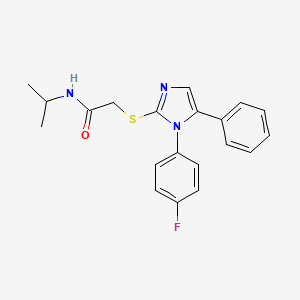
2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a thioether group, and a fluorophenyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The fluorophenyl and imidazole groups, for example, are aromatic and would contribute to the compound’s stability .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been involved in various chemical reactions. For instance, compounds with imidazole rings have been used in the synthesis of antidepressant molecules through metal-catalyzed reactions .Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is part of a class of compounds involved in diverse biological activities and chemical properties research. The synthesis of derivatives of imidazolyl acetic acid has been explored for anti-inflammatory and analgesic activities. These derivatives show significant biological effects in preclinical models, providing a basis for further investigation into their therapeutic potential (Khalifa & Abdelbaky, 2008).
Molecular Interactions and Kinase Inhibition
Research on substituted imidazoles, closely related to 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide, has shown that these compounds can inhibit p38 MAP kinase and TNF-α release, indicating potential applications in controlling inflammatory responses and in drug discovery efforts aimed at treating diseases associated with these pathways (Koch et al., 2008).
Anti-arthritic and Analgesic Properties
The compound's framework has been modified to create derivatives with enhanced antiarthritic and analgesic effects, as demonstrated in preclinical models. Some derivatives have been found more potent than traditional treatments, such as phenylbutazone and indomethacin, highlighting the chemical class's potential for developing new antiarthritic drugs (Sharpe et al., 1985).
Anticancer Screening
Research into imidazothiadiazole analogs, which share a core structure with 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide, has revealed potent cytotoxic activities against various cancer cell lines. These findings suggest a promising direction for developing new anticancer agents by exploiting the structural features of these compounds (Abu-Melha, 2021).
Antipsychotic Potential
Some derivatives have shown antipsychotic-like profiles without interacting with dopamine receptors, indicating potential applications in treating psychosis with fewer side effects related to dopamine receptor antagonism. This underscores the versatility of the chemical structure in generating compounds with varied biological activities (Wise et al., 1987).
Direcciones Futuras
Mecanismo De Acción
Imidazole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The presence of a fluorophenyl group could potentially enhance the compound’s ability to interact with certain biological targets, given that fluorine atoms are often incorporated into drug molecules to improve their pharmacokinetic properties and target binding affinity.
Propiedades
IUPAC Name |
2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-14(2)23-19(25)13-26-20-22-12-18(15-6-4-3-5-7-15)24(20)17-10-8-16(21)9-11-17/h3-12,14H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKRURJWSTYPCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2963557.png)

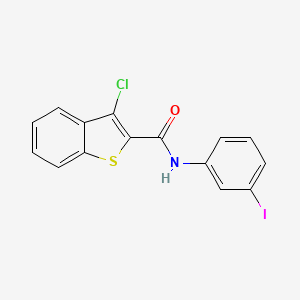

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2963561.png)
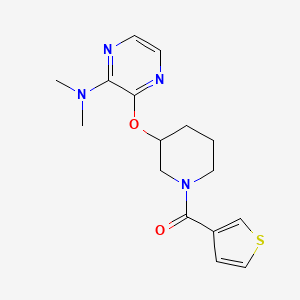
![N-(3-chloro-4-methoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)
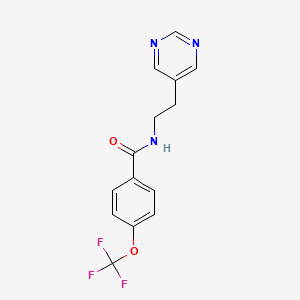
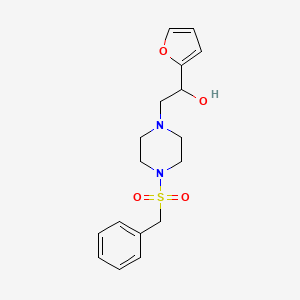
![5-(3-chlorophenyl)-1-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2963573.png)
